N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine features a complex heterocyclic architecture, combining a 4,5,6,7-tetrahydrobenzo[b]thiophen core with two benzothiazole moieties. The presence of a methoxy group on the benzothiazole ring and a methyl substituent on the tetrahydrobenzo[b]thiophen system distinguishes it from simpler benzothiazole derivatives. Such structural complexity is often associated with enhanced biological activity and unique physicochemical properties, making it a candidate for pharmaceutical exploration .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS3/c1-13-10-11-14-19(12-13)30-23(20(14)22-25-15-6-3-4-8-17(15)29-22)27-24-26-21-16(28-2)7-5-9-18(21)31-24/h3-9,13H,10-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBVJRQLLLXARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(C=CC=C6S5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then subjected to further reactions to yield the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and benzo[b]thiophene rings, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is a critical enzyme involved in the DNA repair process, specifically in the base excision repair pathway. Inhibition of APE1 can enhance the sensitivity of cancer cells to chemotherapeutic agents, making this compound a candidate for cancer treatment strategies.
Recent studies have shown that derivatives of this compound exhibit significant biological activity:
| Compound | IC50 (µM) | Effect on Cytotoxicity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | 2.0 ± 0.1 | Potentiated MMS and TMZ effects |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine | TBD | TBD |
This table illustrates the potential cytotoxic effects of the compound against various cancer cell lines, with ongoing research aimed at determining specific IC50 values for this particular derivative.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to its benzothiazole and thiophene rings can significantly influence its biological activity. SAR studies indicate:
- Substituent Effects : Variations in substituents can enhance APE1 inhibition and overall cytotoxicity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved interaction with target proteins .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: APE1 Inhibition
A study focused on the synthesis of various analogs demonstrated that specific modifications to the thiazole motif led to enhanced APE1 inhibition. This research underscored the importance of structural optimization in developing effective inhibitors .
Case Study 2: Enhanced Chemotherapy Efficacy
In vitro studies indicated that the compound could enhance the cytotoxic effects of established chemotherapy agents by increasing DNA damage accumulation in cancer cells. This finding positions N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amines as promising candidates for combination therapies .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
N-Phenylbenzo[d]thiazol-2-amine
- Molecular Formula : C₁₃H₁₀N₂S
- Melting Point : 156–158°C
- Key Features: A phenyl group directly attached to the benzothiazole-2-amine nitrogen.
- Spectral Data : Distinct ¹H NMR signals at δ 7.35–7.80 ppm (aromatic protons) and ¹³C NMR signals at 167.2 ppm (C=S) .
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine
- Molecular Formula : C₁₃H₉ClN₂S
- Melting Point : 156–158°C
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide
Tetrahydrobenzo[b]thiophen-Containing Analogs
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Molecular Formula : C₁₀H₁₆N₂S
- Key Features : A saturated tetrahydrobenzo ring with methyl substituents, reducing aromaticity and increasing lipophilicity. Used as a precursor for indole-thiazole hybrids .
Target Compound
- Molecular Formula : C₂₄H₂₂N₄OS₂ (calculated based on substituents)
- Key Features: Dual benzothiazole units linked via a tetrahydrobenzo[b]thiophen bridge. Methyl group on the tetrahydrobenzo ring may stabilize conformational flexibility.
Common Strategies for Benzothiazole Derivatives
- Cyclization Reactions: As seen in , thiazol-2-amine derivatives are synthesized via cyclization between acetophenones and thiourea under reflux (e.g., 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine) .
- Electrophilic Substitution : Sulfonylation reactions (e.g., tosyl or benzenesulfonyl groups) modify the amine nitrogen, as in compounds 11a–11b .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Key Compounds
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structure that combines multiple heterocycles, specifically thiazole and thiophene rings. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis may involve the use of starting materials like benzo[d]thiazoles and tetrahydrobenzo[b]thiophenes, followed by various chemical transformations to achieve the desired product.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Benzo[d]thiazole | Benzo[d]thiazole |
| Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene |
| Final Compound | Final Compound |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. The observed IC50 values suggest strong antitumor potential compared to standard chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and thiophene moieties contribute to the compound's ability to interact with cellular targets involved in cancer progression. This may include modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Properties
In addition to antitumor activity, this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values indicate that these compounds can be comparable to conventional antibiotics .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 62.5 | Ampicillin |
| Escherichia coli | 125 | Ciprofloxacin |
| Candida albicans | 250 | Fluconazole |
Case Study 1: Antitumor Evaluation
A study conducted on a series of polyfunctionally substituted heterocyclic compounds derived from similar structures demonstrated notable antitumor effects. The synthesized derivatives were screened against several cancer cell lines, revealing high inhibitory effects with IC50 values ranging from 10 µM to 30 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds containing benzo[d]thiazole showed significant activity against both bacterial and fungal pathogens. For example, one derivative exhibited an MIC of 100 µg/mL against Streptococcus pyogenes, comparable to standard treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine?
- The synthesis typically involves multi-step reactions. A standard approach includes:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of cyclohexenone derivatives with sulfur-containing reagents under acidic conditions .
- Step 2 : Introduction of the benzo[d]thiazole moiety by reacting the intermediate with 2-aminobenzenethiol derivatives in the presence of oxidizing agents (e.g., bromine/glacial acetic acid) .
- Step 3 : Methoxy group incorporation via nucleophilic substitution or coupling reactions using 4-methoxybenzothiazole-2-amine precursors .
- Purification often employs column chromatography or recrystallization from ethanol/ethyl acetate mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- 1H NMR : Look for aromatic protons in the benzo[d]thiazole rings (δ 7.1–8.3 ppm), methoxy protons (δ ~3.8 ppm), and methyl groups in the tetrahydrobenzo[b]thiophene moiety (δ 1.2–2.5 ppm) .
- 13C NMR : Signals for carbonyl carbons (if present), aromatic carbons (δ 110–160 ppm), and methyl/methoxy carbons .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula.
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing intermediates like 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine?
- Key variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate thiourea cyclization steps .
- Temperature : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation .
- Yield improvement strategies :
- Employ microwave-assisted synthesis for faster reaction times and higher purity .
- Use Schlenk techniques to exclude moisture/oxygen in sensitive steps .
Q. What methodologies are recommended for evaluating the compound’s biological activity, particularly in antimicrobial or anticancer assays?
- Antimicrobial Testing :
- Follow CLSI guidelines for broth microdilution assays against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Anticancer Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Mechanistic Studies :
- Perform molecular docking to predict interactions with targets like DNA gyrase or tubulin .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Strategies :
- Introduce hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility .
- Replace methoxy groups with trifluoromethyl to enhance metabolic stability .
- Analytical Validation :
- Measure logP values via HPLC to assess lipophilicity .
- Conduct in vitro metabolic stability assays using liver microsomes .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of benzothiazole derivatives: How to reconcile conflicting data?
- Root Causes :
- Variations in assay protocols (e.g., cell line specificity, incubation time) .
- Impurities in synthesized compounds affecting activity .
- Resolution :
- Standardize assays across studies using WHO-recommended protocols.
- Validate compound purity via HPLC (>95%) before testing .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Key Reaction Conditions | Characterization (1H NMR δ, ppm) | Yield (%) |
|---|---|---|---|
| 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | Cyclohexenone + Na₂S·9H₂O, H₂SO₄ | 1.2 (s, 3H, CH₃), 2.5–3.0 (m, 4H) | 65–70 |
| 4-Methoxybenzo[d]thiazol-2-amine | 4-Methoxyaniline + NaSCN, Br₂/HAc | 3.8 (s, 3H, OCH₃), 7.2–8.1 (m, 3H) | 75–80 |
Table 2 : Biological Activity Comparison of Analogues
| Compound | MIC (μg/mL, S. aureus) | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|---|
| Target Compound | 8.2 | 12.5 | 2.8 |
| N-(4-Chlorophenyl) analogue | 15.4 | 28.7 | 3.5 |
| 6-Trifluoromethyl derivative | 5.1 | 8.9 | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
